Methyl ethanesulfonate

Description

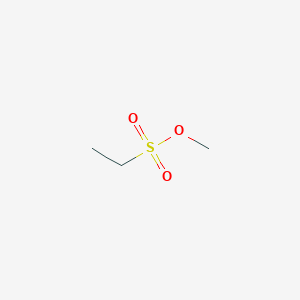

Structure

3D Structure

Properties

IUPAC Name |

methyl ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRCXSSKLWCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062055 | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-28-3 | |

| Record name | Methyl ethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1912-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Ethanesulfonate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester. It is a colorless to pale yellow liquid that is soluble in water and organic solvents[1]. The molecule consists of a methyl group attached to an ethanesulfonate moiety, a structural feature that imparts significant reactivity[1]. MES is primarily known for its role as an alkylating agent, which makes it a valuable reagent in various chemical syntheses and a compound of interest in biological research, particularly in studies of mutagenesis[1]. Its potential to induce genetic mutations necessitates careful handling in laboratory settings[1]. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound.

Chemical Structure and Identification

The structural formula and key identifiers for this compound are provided below.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1912-28-3 |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| SMILES | CCS(=O)(=O)OC |

| InChI | InChI=1S/C3H8O3S/c1-3-7(4,5)6-2/h3H2,1-2H3 |

| Synonyms | Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 214 °C | [2] |

| Density | 1.177 g/cm³ | [2] |

| Refractive Index | 1.4661 (estimate) | [2] |

| Flash Point | 84 °C | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Data available on PubChem.

-

¹³C NMR: Data available on PubChem.

-

Mass Spectrometry (GC-MS): Data available on PubChem and the NIST WebBook[1].

-

Infrared (IR) Spectroscopy: Data available on PubChem.

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by its function as an alkylating agent. The electron-withdrawing sulfonate group makes the methyl group susceptible to nucleophilic attack.

Reactivity with Nucleophiles

This compound readily reacts with a variety of nucleophiles, such as amines and alcohols, leading to the formation of new sulfonate esters or other methylated products[1]. The general mechanism involves the nucleophilic attack on the methyl carbon, with the ethanesulfonate anion acting as a good leaving group.

Reaction with a Generic Nucleophile (Nu⁻)

Caption: General mechanism of nucleophilic substitution on this compound.

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale preparation involves the reaction of ethanesulfonyl chloride with methanol in the presence of a base to neutralize the HCl byproduct.

Reaction Scheme

References

Methyl Ethanesulfonate: A Comprehensive Technical Guide to its Mechanism of Action as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl ethanesulfonate (MES) is a monofunctional alkylating agent with the chemical formula C₃H₈O₃S. While not as extensively studied as its close analogs methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), MES is understood to exert its biological effects primarily through the covalent modification of cellular macromolecules, with DNA being the principal target. This guide provides an in-depth technical overview of the mechanism of action of MES, drawing upon data from related alkylating agents to elucidate its chemical reactivity, cellular targets, and the subsequent biological responses. The information presented herein is intended to support research and development efforts in fields utilizing alkylating agents, including oncology and genetic toxicology.

Chemical Properties and Reactivity

This compound is the methyl ester of ethanesulfonic acid. Its reactivity as an alkylating agent is dictated by the electrophilic nature of the methyl group, which is attached to a good leaving group, the ethanesulfonate anion. The primary mechanism of action involves the transfer of this methyl group to nucleophilic centers in biological molecules.

The alkylation reaction of MES is believed to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom and displaces the leaving group in a single, concerted step. This mechanism is favored for methyl esters of sulfonic acids due to the low steric hindrance around the methyl group. The rate of an SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.

The alternative SN1 mechanism, which involves the formation of a carbocation intermediate, is less likely for MES under physiological conditions because the methyl carbocation is highly unstable.

Mechanism of DNA Alkylation

The genotoxicity of this compound stems from its ability to alkylate DNA bases. The nitrogen and oxygen atoms within the DNA bases are rich in electrons, making them susceptible to electrophilic attack by the methyl group of MES. The primary sites of DNA alkylation by simple methylating agents are the ring nitrogens of purine bases.

The major DNA adducts formed by methylating agents that react via an SN2 mechanism are:

-

N7-methylguanine (N7-MeG): This is the most abundant adduct, accounting for a significant majority of the total alkylation. The N7 position of guanine is highly nucleophilic and sterically accessible in the major groove of the DNA double helix.[1]

-

N3-methyladenine (N3-MeA): This is the second most common adduct. The N3 position of adenine is located in the minor groove of the DNA.

Other minor adducts can also be formed, including O⁶-methylguanine (O⁶-MeG), although the formation of oxygen adducts is generally less favored by SN2-type methylating agents compared to SN1-type agents.

The formation of these adducts has significant biological consequences:

-

N7-methylguanine: While not strongly mutagenic itself, N7-MeG can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to the formation of an apurinic (AP) site. AP sites are non-coding lesions and can stall DNA replication.[1]

-

N3-methyladenine: This lesion is highly cytotoxic as it can block the progression of DNA polymerases during replication.[2]

-

O⁶-methylguanine: This is a highly mutagenic lesion. O⁶-MeG can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.

Below is a diagram illustrating the SN2 mechanism of guanine alkylation by this compound.

Caption: SN2 mechanism of N7-guanine alkylation by MES.

Cellular Responses to this compound-Induced DNA Damage

The introduction of alkyl adducts into the DNA triggers a complex network of cellular responses aimed at repairing the damage and maintaining genome integrity. These responses include the activation of DNA repair pathways, cell cycle checkpoints, and, in cases of extensive damage, the induction of apoptosis.

DNA Repair Pathways

The primary mechanism for repairing the types of lesions induced by MES is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER):

The BER pathway is responsible for removing small, non-helix-distorting base lesions, such as N7-methylguanine and N3-methyladenine. The key steps in BER are:

-

Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the alkylated base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, primarily APE1, cuts the phosphodiester backbone 5' to the AP site.

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) removes the 5' deoxyribose phosphate (dRP) residue and fills the single-nucleotide gap.

-

Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone to complete the repair.

The following diagram illustrates the Base Excision Repair pathway for an alkylated guanine.

References

Genotoxicity and mutagenicity of Methyl ethanesulfonate

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of Methyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS), an ester of methanesulfonic acid, is a potent monofunctional alkylating agent widely utilized in genetic toxicology and cancer research as a model genotoxin.[1][2][3][4] While the user query specified "Methyl ethanesulfonate," the vast body of research focuses on the closely related and more commonly studied Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS). This guide will primarily focus on MMS, a direct-acting agent that does not require metabolic activation to exert its genotoxic effects.[5][6] Its primary mechanism of action involves the covalent attachment of a methyl group to nucleophilic sites on DNA bases, leading to a cascade of cellular responses including DNA damage, gene mutations, chromosomal aberrations, and in some cases, cell death or carcinogenic transformation.[1][2][3][4] Understanding the genotoxic profile of MMS is crucial for assessing the risk of similar alkylating agents and for elucidating the fundamental mechanisms of DNA repair and mutagenesis.

Mechanism of Genotoxicity: DNA Alkylation and Repair

MMS is a classic SN2 alkylating agent that transfers its methyl group to various nucleophilic centers within the DNA molecule.[3] This action results in the formation of several DNA adducts. The most prevalent adducts are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[1][2][4] While formed at a lower frequency, O6-methylguanine (O6-MeG) is considered one of the most critical mutagenic lesions because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5][7]

The cellular response to this damage is primarily mediated by the Base Excision Repair (BER) pathway, which recognizes and removes the methylated bases.[2][7] If the damage overwhelms the repair capacity or if the repair is faulty, it can lead to the formation of single-strand breaks and subsequently double-strand breaks.[2] This DNA damage triggers a complex DNA Damage Response (DDR) signaling cascade, often involving kinases like ATM and p53, which can orchestrate cell cycle arrest to allow time for repair, or induce apoptosis if the damage is too severe.[8]

Quantitative Genotoxicity Data

The genotoxic and mutagenic effects of MMS have been quantified across a range of biological systems. The following tables summarize key quantitative data from various assays.

Table 1: In Vitro Genotoxicity of MMS

| Assay Type | Test System | Concentration/Dose | Result | Reference |

| Comet Assay | Allium cepa root cells | 50 µM | 68.3% Head DNA | [9] |

| 100 µM | 51.7% Head DNA | [9] | ||

| 250 µM | 40.2% Head DNA | [9] | ||

| 500 µM | 34.2% Head DNA | [9] | ||

| 1000 µM | 32.4% Head DNA | [9] | ||

| 2000 µM | 21.6% Head DNA | [9] | ||

| 4000 µM | 8.3% Head DNA | [9] | ||

| HPRT Mutation | Chinese Hamster Ovary (CHO) | Dose inducing 10% survival | Similar mutation induction in repair-proficient (CHO9) and deficient (EM-C11) cells | [7] |

| DNA Adducts | Calf Thymus DNA | 100 µM DNA + MMS | 0.773 mmol N7-MeGua / mol DNA | [10] |

| 0.072 mmol 3-MeAde / mol DNA | [10] | |||

| 0.0033 mmol O6-Me-dGuo / mol DNA | [10] | |||

| Gene Mutation | Human Lymphoblasts (hprt locus) | Not specified | Induced gene mutations | [5] |

| Chrom. Aberrations | Human Lymphocytes (G1 phase) | Not specified | Increased aberration frequency | [11][12] |

Table 2: In Vivo Genotoxicity of MMS

| Assay Type | Test System | Dose | Route | Result | Reference |

| Micronucleus Test | CD-1 Mice (Bone Marrow) | 80 mg/kg | Intraperitoneal | Significant induction of Micronucleated Polychromatic Erythrocytes (MNPCEs) at 12-36h | [13] |

| Micronucleus Test | CD-1 Mice (Peripheral Blood) | 20-80 mg/kg | Intraperitoneal | Dose-dependent increase in Micronucleated Reticulocytes (MNRETs), peak at ~36h | [13] |

| Repeated-Dose Micronucleus | Crl:CD (SD) Rats (Bone Marrow) | 25 & 50 mg/kg/day for 14 days | Oral | Induced Micronucleated Immature Erythrocytes (MNIMEs) | [14] |

| 15 & 30 mg/kg/day for 28 days | Oral | Induced MNIMEs | [14] | ||

| Repeated-Dose Micronucleus | Crl:CD (SD) Rats (Liver) | 50 mg/kg/day for 14 days | Oral | Increased frequency of Micronucleated Hepatocytes (MNHEPs) | [14] |

| Carcinogenicity | Sprague-Dawley Rats | 50 ppm (225 mg/m³) 6h/day, 5d/wk, 6wks | Inhalation | Nasal tumors in 47/80 animals vs 0/98 controls | [6] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of genotoxicity studies. Below are summaries of standard protocols for key assays used to evaluate MMS.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. MMS is a direct-acting mutagen and is often used as a positive control.[5][15]

Methodology:

-

Strain Selection: Use appropriate tester strains, such as TA100 or TA1535, which detect base-pair substitutions.[5][6]

-

Culture Preparation: Grow selected strains overnight in nutrient broth to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[16]

-

Metabolic Activation (S9): For direct-acting mutagens like MMS, the test is often run without an S9 mix. However, a parallel test with S9 is standard practice to detect mutagens that require metabolic activation.

-

Plate Incorporation: To a tube containing 2 mL of molten top agar (at ~45°C), add 0.1 mL of the bacterial culture and the test concentration of MMS (or control substance).

-

Plating: The mixture is poured onto a minimal glucose agar plate. The trace amount of histidine in the top agar allows for a few cell divisions, which is necessary for mutations to be fixed.

-

Incubation: Plates are incubated inverted at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei (small, extra-nuclear bodies) in newly formed erythrocytes.[17]

Methodology:

-

Administration: The test substance (MMS) is administered to the animals, usually via intraperitoneal injection or oral gavage, often at multiple dose levels.[13][14] A common protocol involves one or two administrations.[18]

-

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), samples of bone marrow or peripheral blood are collected. The peak of micronucleated cell formation for MMS is around 24-36 hours post-treatment.[13]

-

Slide Preparation: Bone marrow cells are flushed from the femur, smeared onto glass slides, and fixed. For peripheral blood, a small drop is smeared.

-

Staining: Slides are stained with a dye that differentiates between polychromatic/reticulocytes (immature erythrocytes, PCEs/RETs) and normochromatic (mature) erythrocytes. Acridine orange is commonly used for this purpose, staining RNA in young erythrocytes red/orange and DNA (including micronuclei) yellow/green.[13][19]

-

Analysis: Using a fluorescence microscope, at least 2000 immature erythrocytes per animal are scored for the presence of micronuclei. The ratio of immature to mature erythrocytes is also calculated as a measure of bone marrow toxicity.

-

Evaluation: A dose-related, statistically significant increase in the frequency of micronucleated immature erythrocytes indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[20][21]

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

-

Embedding: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution (often containing Triton X-100) to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the DNA as a "nucleoid".[22]

-

Alkaline Unwinding: Slides are placed in a high-pH electrophoresis buffer (pH > 13) to unwind the DNA. This step is crucial for revealing single-strand breaks and alkali-labile sites.[22][23]

-

Electrophoresis: An electric field is applied. Broken DNA fragments, being relaxed, can migrate out of the nucleoid towards the anode, forming a "comet tail". Intact DNA remains in the nucleoid "head".

-

Neutralization and Staining: Slides are neutralized, dried, and stained with a fluorescent DNA dye (e.g., SYBR Green I).[24]

-

Visualization and Scoring: Comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like tail length, % DNA in the tail, and tail moment (tail length × % DNA in tail).[9]

In Vitro Chromosomal Aberration Test

This cytogenetic assay evaluates the ability of a test agent to induce structural damage to chromosomes in cultured mammalian cells.[25][26]

Methodology:

-

Cell Culture: Use a suitable cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes).[25]

-

Exposure: Actively dividing cell cultures are exposed to several concentrations of MMS, typically for a short duration (3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., ~21 hours) without S9.[25]

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures for the last 2-3 hours of incubation to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed (e.g., with methanol:acetic acid). The cell suspension is dropped onto clean, cold microscope slides and air-dried.

-

Staining: Chromosomes are stained, typically with Giemsa.

-

Microscopic Analysis: Metaphase spreads are analyzed under a microscope. At least 100-200 well-spread metaphases per concentration are scored for structural aberrations, such as chromatid and chromosome breaks, gaps, and exchanges (e.g., dicentrics, rings, quadriradials).

-

Evaluation: A dose-dependent and statistically significant increase in the percentage of cells with structural aberrations indicates clastogenic activity.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Methyl methanesulfonate-induced hprt mutation spectra in the Chinese hamster cell line CHO9 and its xrcc1-deficient derivative EM-C11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling mechanisms involved in the response to genotoxic stress and regulating lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. environmentaljournals.org [environmentaljournals.org]

- 10. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. The induction of chromosome-type aberrations in G1 by methyl methanesulfonate and 4-nitroquinoline-N,-oxide, and the non-requirement of an S-phase for their production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The micronucleus test of methyl methanesulfonate with mouse peripheral blood reticulocytes using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of methyl methanesulfonate using the repeated-dose liver micronucleus assay in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The in vivo erythrocyte micronucleus test: measurement at steady state increases assay efficiency and permits integration with toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Micronucleus test with ethyl methanesulfonate in mouse peripheral blood reticulocytes stained supravitally using acridine orange-coated slides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 22. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. criver.com [criver.com]

- 26. Evaluating Solvent Safety in Chromosome Aberration Assays for Genetic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Laboratory Synthesis and Purification of Methyl Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, purification, and characterization of methyl ethanesulfonate (CAS No. 1912-28-3) for laboratory applications. This compound is an alkylating agent used in organic synthesis and is also studied as a potential genotoxic impurity (PGI) in pharmaceuticals.[1][2] This document outlines detailed experimental protocols, presents key physical and spectral data, and emphasizes critical safety precautions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid soluble in water and organic solvents.[2] Its key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃S | [3] |

| Molecular Weight | 124.16 g/mol | [3][4] |

| Boiling Point | 214 °C | [3][5] |

| Density | 1.177 g/cm³ | [3][5] |

| Refractive Index | ~1.466 | [3] |

| CAS Number | 1912-28-3 | [3] |

Synthesis of this compound

This compound is typically prepared by the esterification of an ethanesulfonic acid derivative with methanol. Two common laboratory-scale methods are presented below.

Method 1: From Ethanesulfonyl Chloride and Methanol

This is a direct and common method for synthesizing sulfonate esters. The reaction involves the nucleophilic attack of methanol on the electrophilic sulfur atom of ethanesulfonyl chloride, with the elimination of hydrogen chloride.

Reaction Scheme: CH₃CH₂SO₂Cl + CH₃OH → CH₃CH₂SO₂OCH₃ + HCl

Method 2: From Ethanesulfonic Acid and Trimethoxymethane

Reaction Scheme: CH₃CH₂SO₃H + HC(OCH₃)₃ → CH₃CH₂SO₂OCH₃ + HCOOCH₃ + CH₃OH

Experimental Protocols

Protocol 1: Synthesis from Ethanesulfonyl Chloride and Methanol

This protocol describes a standard procedure for the esterification of a sulfonyl chloride.

Materials and Equipment:

-

Ethanesulfonyl chloride

-

Methanol (anhydrous)

-

Triethylamine or Pyridine (as an HCl scavenger)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add anhydrous methanol (1.2 eq) and the chosen extraction solvent (e.g., diethyl ether, 100 mL). Cool the flask to 0 °C in an ice bath.

-

Reaction: Slowly add ethanesulfonyl chloride (1.0 eq) to the stirred methanol solution. After the addition is complete, add a base such as triethylamine or pyridine (1.1 eq) dropwise to neutralize the HCl formed.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Workflow for Synthesis and Purification

References

- 1. Ethanesulfonic acid methyl ester - CAS-Number 1912-28-3 - Order from Chemodex [chemodex.com]

- 2. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 1912-28-3 [m.chemicalbook.com]

- 4. Ethanesulfonic acid, methyl ester | C3H8O3S | CID 15952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1912-28-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Methyl Ethanesulfonate (CAS 1912-28-3): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ethanesulfonate (MES), identified by CAS number 1912-28-3, is a significant chemical intermediate and a member of the alkyl sulfonate ester class of compounds. Its primary utility lies in its function as a potent alkylating agent, a characteristic that renders it valuable in various synthetic organic chemistry processes. However, this reactivity also underpins its classification as a potential genotoxic impurity (PGI), necessitating rigorous assessment and control in pharmaceutical manufacturing and other sensitive applications. This technical guide provides a comprehensive overview of the chemical and physical properties of MES, its toxicological profile with a focus on genotoxicity, and detailed experimental protocols for its assessment. Furthermore, it elucidates the key cellular signaling pathways implicated in the response to DNA damage induced by this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C3H8O3S.[1] It is soluble in water and various organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (CAS 1912-28-3)

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Methyl ethane sulphonate, Ethanesulfonic acid, methyl ester | [1] |

| Molecular Formula | C3H8O3S | [3] |

| Molecular Weight | 124.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 214 °C | [5][6] |

| Melting Point | Not available | |

| Density | 1.177 g/cm³ | [5][6] |

| Flash Point | 83.5 °C (182.3 °F) | [3][7] |

| Vapor Pressure | 0.304 hPa at 25°C | [3] |

| Solubility | Soluble in water and organic solvents. Soluble in chloroform. | [1][4] |

| Refractive Index | 1.421 - 1.423 | [4] |

Hazards and Toxicology

The primary toxicological concern associated with this compound is its genotoxicity, stemming from its activity as an alkylating agent.[1] Alkylating agents can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[8] This can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal aberrations during DNA replication.[9][10]

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Genotoxicity

The genotoxic potential of alkylating agents like MES is a critical consideration, particularly in the pharmaceutical industry where they may be present as impurities in active pharmaceutical ingredients (APIs). The mutagenic and clastogenic effects are typically evaluated using a battery of in vitro and in vivo tests.

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are followed for the robust assessment of genotoxicity.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.[11][12][13]

Methodology:

-

Test Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).[11] These strains have mutations that make them unable to synthesize this amino acid.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). The S9 mix, derived from rat liver homogenate, simulates mammalian metabolism.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.[11]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[13]

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control.[12] A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[12]

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[14][15][16][17][18]

Methodology:

-

Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.[14][15]

-

Exposure: The cells are treated with a range of concentrations of this compound, typically for a short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.[14]

-

Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells.[19][20] This allows for the identification of cells that have completed one nuclear division after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[20]

-

Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.[14][19] A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[15]

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is a direct consequence of its ability to alkylate DNA, primarily at the N7 position of guanine and the N3 position of adenine.[21] This DNA damage triggers a complex cellular response involving multiple signaling pathways.

DNA Damage Response (DDR) Pathway

The formation of DNA adducts by MES activates the DNA Damage Response (DDR) pathway, a sophisticated network of proteins that detects DNA lesions, signals their presence, and promotes their repair.[22]

Caption: DNA Damage Response pathway initiated by this compound.

p53-Mediated Apoptosis Pathway

If the DNA damage is extensive and cannot be repaired, the cell may undergo programmed cell death, or apoptosis, often mediated by the tumor suppressor protein p53.[23][24]

Caption: p53-mediated apoptotic pathway in response to DNA damage.

Experimental Workflow

A typical workflow for assessing the genotoxic potential of a compound like this compound is a tiered approach, starting with in vitro assays and potentially progressing to in vivo studies if initial results are positive.

Caption: Tiered workflow for genotoxicity assessment.

Conclusion

This compound is a reactive alkylating agent with established genotoxic potential. A thorough understanding of its chemical properties, hazards, and mechanisms of action is crucial for its safe handling and for the risk assessment of its presence as an impurity. The standardized experimental protocols outlined in this guide provide a robust framework for evaluating the genotoxicity of MES and other similar compounds. Further research into the specific interactions of MES with cellular components will continue to refine our understanding of its biological effects and inform the development of strategies to mitigate its potential risks.

References

- 1. CAS 1912-28-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Ethanesulfonic acid, methyl ester | C3H8O3S | CID 15952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Ethanesulfonic acid methyl ester - CAS-Number 1912-28-3 - Order from Chemodex [chemodex.com]

- 5. This compound CAS#: 1912-28-3 [m.chemicalbook.com]

- 6. This compound | 1912-28-3 [chemicalbook.com]

- 7. エタンスルホン酸メチル certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Embryotoxicity induced by alkylating agents: 8. DNA adduct formation induced by ethylmethanesulfonate in mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biosafe.fi [biosafe.fi]

- 12. The bacterial reverse mutation test | RE-Place [re-place.be]

- 13. oecd.org [oecd.org]

- 14. criver.com [criver.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. measurlabs.com [measurlabs.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. The in vitro methylation of DNA by a minor groove binding methyl sulfonate ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. The effect of methyl methanesulfonate (MMS)-induced excision repair on p53-dependent apoptosis in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Methyl Ethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ethanesulfonate (MES), with the CAS number 1912-28-3, is an organic compound classified as a sulfonate ester.[1] It is a colorless to pale yellow liquid that is generally described as being soluble in water and organic solvents.[1] In the context of pharmaceutical development, the solubility of MES is a critical parameter, particularly as it is identified as a potential genotoxic impurity (PGI). PGIs are compounds that can damage DNA and are therefore strictly regulated in active pharmaceutical ingredients (APIs).[2][3] Understanding the solubility of MES in various organic solvents is crucial for developing effective purification processes to control its presence in final drug products.

This guide provides detailed experimental procedures for researchers to determine the solubility of this compound in a selection of common organic solvents.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Shake-Flask Method

This protocol is a generalized procedure that can be adapted for various organic solvents.

2.1.1. Materials and Equipment

| Materials/Equipment | Description/Specification |

| This compound | Certified reference material of high purity. |

| Organic Solvents | HPLC grade or equivalent purity (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, hexane, toluene). |

| Volumetric flasks | Class A, various sizes. |

| Pipettes | Calibrated, various sizes. |

| Analytical balance | Readable to at least 0.1 mg. |

| Screw-cap vials | Glass, with inert caps/septa. |

| Thermostatic shaker | Capable of maintaining a constant temperature (e.g., 25 °C). |

| Syringe filters | 0.45 µm, compatible with the organic solvent. |

| Syringes | Glass or other compatible material. |

| Autosampler vials | For HPLC or GC analysis. |

2.1.2. Procedure

-

Preparation of Solvent: Add a precise volume of the chosen organic solvent to several screw-cap vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Filtration: Immediately filter the collected sample through a 0.45 µm syringe filter into a clean, dry autosampler vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: If necessary, accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Analytical Methodologies for Quantification

The concentration of this compound in the saturated solvent can be determined using various analytical techniques. HPLC-UV and GC-MS are commonly employed for the quantification of alkyl sulfonates.

HPLC-UV Method

This method is suitable for the quantification of this compound, potentially after a derivatization step to enhance UV detection.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | SunFire C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[2] |

| Mobile Phase | Isocratic mixture of 5 mM ammonium acetate and acetonitrile (e.g., 20:80 v/v).[2] |

| Flow Rate | 1.0 mL/min.[2] |

| Column Temperature | 30 °C.[2] |

| Injection Volume | 20 µL.[2] |

| Detection Wavelength | 280 nm (after derivatization).[2] |

3.1.2. Derivatization Procedure (if required)

For enhanced sensitivity, a derivatization agent such as sodium dibenzyldithiocarbamate can be used.[2] The reaction would be optimized for solvent, temperature, and reagent concentration.

GC-MS Method

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like this compound.

3.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | Polar-deactivated polyethylene glycol column (e.g., 30 m × 0.25 mm × 1 µm film).[2] |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.5 mL/min).[2] |

| Oven Program | Initial temperature of 40 °C (hold 1 min), ramp to 130 °C at 10 °C/min.[2] |

| Injection Mode | Split (e.g., 1:20).[2] |

| Injector Temperature | 220 °C.[2] |

| Ion Source Temperature | 250 °C.[2] |

| Analyzer Temperature | 200 °C.[2] |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Acquisition Mode | Selective Ion Monitoring (SIM) for target ions of this compound. |

Risk Assessment and Control of Genotoxic Impurities

The control of potentially genotoxic impurities is a critical aspect of drug development. The ICH M7 guideline provides a framework for the assessment and control of these impurities.[3]

The following diagram illustrates the logical workflow for managing genotoxic impurities like this compound.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, this guide provides the necessary framework for its experimental determination. By employing the standardized shake-flask method and validated analytical techniques such as HPLC-UV and GC-MS, researchers can generate reliable solubility data. This information is paramount for the effective control of this compound as a potential genotoxic impurity in active pharmaceutical ingredients, ensuring the safety and quality of drug products. The provided workflows for solubility determination and genotoxic impurity risk management serve as practical tools for scientists and professionals in the pharmaceutical industry.

References

- 1. enamine.net [enamine.net]

- 2. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Thermal Stability and Decomposition of Methyl Ethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ethanesulfonate (MES) is an alkylating agent and a member of the sulfonate ester class of compounds, which are of significant interest in pharmaceutical development and organic synthesis. A thorough understanding of the thermal stability and decomposition profile of MES is crucial for ensuring safety, managing risks, and defining stable storage and handling conditions. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound, outlines standard experimental protocols for its thermal analysis, and presents a hypothesized decomposition pathway based on the behavior of related sulfonate compounds.

Introduction

This compound (CH₃CH₂SO₂OCH₃), with a molecular weight of 124.16 g/mol , is a simple alkyl sulfonate.[1][2] While extensively used as a reagent in chemical synthesis, concerns regarding the potential genotoxicity of sulfonate esters necessitate a clear understanding of their stability under various conditions. Thermal decomposition can lead to the formation of volatile and potentially hazardous byproducts. This guide aims to consolidate the current knowledge regarding the thermal behavior of MES and to provide a framework for its experimental investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of thermal analysis experiments and for interpreting the results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1912-28-3 | [3] |

| Molecular Formula | C₃H₈O₃S | [1][3] |

| Molecular Weight | 124.16 g/mol | [1][2] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Vapor Pressure | Not available |

Thermal Stability and Decomposition

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for pure this compound is not widely available in the public domain. However, the thermal behavior of related sulfonate-containing materials, such as polymeric sulfonic acids and ionic liquids, can provide valuable insights into the expected decomposition profile of MES.

Studies on the thermal degradation of various sulfonic acid-containing polymers indicate that the decomposition process is multi-staged. The initial stage, often occurring at lower temperatures, involves the cleavage of the C-S bond, leading to the evolution of sulfur dioxide (SO₂). Subsequent decomposition at higher temperatures involves the breakdown of the remaining organic structure. For instance, the degradation of sodium poly(styrenesulfonate) shows an initial mass loss corresponding to the loss of the sulfonate group, followed by the degradation of the polystyrene backbone.

Based on this, it is reasonable to hypothesize that the thermal decomposition of this compound will also initiate with the scission of the sulfonate moiety.

Proposed Decomposition Pathway

The decomposition of this compound is likely to proceed through a free-radical mechanism upon heating. The C-O and S-O bonds are potential sites for initial cleavage. A plausible primary decomposition pathway is illustrated in Figure 1.

Figure 1: Proposed primary thermal decomposition pathway of this compound.

This proposed pathway suggests that upon heating, this compound may decompose to form sulfur dioxide and a variety of small hydrocarbon molecules. The exact distribution of these products would depend on the specific decomposition temperature and atmosphere.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed. A general workflow for such an analysis is depicted in Figure 2.

Figure 2: General experimental workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which this compound begins to decompose and the extent of mass loss as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (typically inert, such as nitrogen, to study thermal decomposition, or oxidative, such as air, to study oxidative stability) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine the temperature of decomposition.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured as a function of temperature.

-

The resulting DSC curve (heat flow vs. temperature) will show an exothermic or endothermic peak corresponding to the decomposition process. The peak temperature and the area under the peak (enthalpy of decomposition) are determined.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products formed during the thermal decomposition of this compound.

-

Methodology:

-

A small amount of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a specific decomposition temperature (determined from TGA/DSC results) in an inert atmosphere.

-

The volatile decomposition products are swept into a gas chromatograph (GC) column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter a mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

-

Safety Considerations

This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Thermal decomposition may produce toxic and flammable gases. All thermal analysis experiments should be conducted in instruments with appropriate exhaust systems.

Conclusion

While specific, publicly available experimental data on the thermal stability and decomposition of this compound is limited, a reasonable hypothesis can be formulated based on the behavior of structurally related sulfonate compounds. The primary decomposition pathway is likely to involve the cleavage of the C-S bond and the formation of sulfur dioxide and various small organic molecules. To obtain definitive data, a systematic experimental approach using TGA, DSC, and Py-GC-MS is recommended. The protocols and workflows outlined in this guide provide a robust framework for such an investigation, which is essential for the safe handling, storage, and utilization of this important chemical intermediate.

References

Unraveling the Molecular Scars: A Technical Guide to DNA Adducts Formed by Methyl Ethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ethanesulfonate (MES) is a monofunctional alkylating agent known for its genotoxic and carcinogenic properties. Its ability to covalently bind to DNA, forming DNA adducts, is the primary mechanism underlying its biological effects. Understanding the nature, quantity, and cellular response to these adducts is critical for researchers in toxicology, oncology, and drug development. This in-depth technical guide provides a comprehensive overview of the DNA adducts formed by MES, the analytical methods for their detection, the cellular signaling pathways they trigger, and the DNA repair mechanisms involved in their removal.

Core Section: MES-Induced DNA Adducts

This compound reacts with nucleophilic sites in DNA, primarily on the purine bases, to form various methylated adducts. The most abundant of these are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). Other minor adducts, such as O6-methylguanine (O6-MeG), are formed at much lower frequencies but are considered highly mutagenic.

Data Presentation: Quantitative Analysis of MES-Induced DNA Adducts

The following table summarizes quantitative data on the relative abundance of the major DNA adducts formed upon exposure to methylating agents like MES. The precise ratios can vary depending on the experimental system, dose, and duration of exposure.

| DNA Adduct | Relative Abundance (%) | Biological Significance |

| N7-methylguanine (N7-MeG) | ~80% | The most frequent lesion. Can lead to depurination and the formation of apurinic (AP) sites, which are cytotoxic and mutagenic if not repaired.[1] |

| N3-methyladenine (N3-MeA) | ~10-20% | A cytotoxic lesion that can block DNA replication.[1] |

| O6-methylguanine (O6-MeG) | <1% | A highly pro-mutagenic lesion that can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[2] |

| Other Adducts | Minor | Includes methylation at other nitrogen and oxygen atoms on all four DNA bases. |

Experimental Protocols

The detection and quantification of MES-induced DNA adducts rely on highly sensitive analytical techniques. The two most prominent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and ³²P-Postlabeling Assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for MES Adduct Analysis

LC-MS/MS is a powerful technique for the sensitive and specific quantification of DNA adducts.

Methodology:

-

DNA Isolation: Genomic DNA is extracted from cells or tissues exposed to MES using standard protocols (e.g., phenol-chloroform extraction or commercial kits). RNA is removed by treatment with RNase A.

-

DNA Hydrolysis: The purified DNA is hydrolyzed to individual nucleosides or bases.

-

Enzymatic Digestion: A cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase, is used to digest the DNA into 2'-deoxynucleosides. This is the preferred method for preserving the adduct structure.

-

Acid Hydrolysis: Treatment with a mild acid (e.g., 0.1 N HCl) can release methylated purine bases. This method is simpler but can lead to the degradation of some adducts.

-

-

LC Separation: The resulting mixture of nucleosides or bases is separated by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of a polar solvent (e.g., water with 0.1% formic acid) and a nonpolar organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the adducts.

-

Quantification: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each adduct of interest are monitored for highly selective and sensitive quantification. For example, the transition for N7-methylguanine would be from its protonated molecular ion to the protonated guanine base fragment.

-

-

Data Analysis: The concentration of each adduct is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

³²P-Postlabeling Assay for MES Adduct Detection

The ³²P-postlabeling assay is an ultra-sensitive method for detecting a wide range of DNA adducts, including those formed by MES.[3][4][5][6]

Methodology:

-

DNA Isolation and Digestion: High-quality DNA is isolated and then digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[1][3][4][5][6]

-

Adduct Enrichment: The adducted nucleotides are enriched from the bulk of normal nucleotides. This can be achieved by methods such as nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.

-

³²P-Labeling: The 5'-hydroxyl group of the enriched adducted nucleotides is radiolabeled with ³²P transferred from [γ-³²P]ATP by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10¹⁰ normal nucleotides.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key cellular responses and experimental procedures related to MES-induced DNA adducts.

Caption: MES-induced DNA damage response pathway.

Caption: General experimental workflow for MES adduct analysis.

Caption: The Base Excision Repair (BER) pathway for MES adducts.

Conclusion

The formation of DNA adducts by this compound is a critical event that initiates a cascade of cellular responses, including the activation of complex signaling pathways and DNA repair mechanisms. A thorough understanding of these processes, facilitated by advanced analytical techniques like LC-MS/MS and the ³²P-postlabeling assay, is essential for assessing the genotoxic risk of MES and for the development of therapeutic strategies that target DNA damage and repair pathways. This guide provides a foundational resource for professionals engaged in this vital area of research.

References

- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

In Vitro Cytotoxicity of Methyl Ethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ethanesulfonate (MES) is an alkylating agent with the potential for cytotoxicity. As a member of the sulfonate ester class of compounds, its mode of action is anticipated to be similar to that of the well-studied analogue, methyl methanesulfonate (MMS). Both agents are known to exert their cytotoxic effects primarily through the alkylation of DNA, leading to the activation of DNA damage response (DDR) pathways and ultimately, programmed cell death (apoptosis). This technical guide provides an in-depth overview of the core concepts and methodologies for studying the in vitro cytotoxicity of this compound, using data and pathways associated with methyl methanesulfonate as a scientifically grounded proxy.

This document details the key signaling pathways implicated in methanesulfonate-induced cell death, provides comprehensive experimental protocols for essential cytotoxicity assays, and presents a framework for the quantitative analysis of cytotoxic effects.

Core Mechanism of Action: DNA Alkylation and Apoptosis

This compound, as a monofunctional alkylating agent, is predicted to covalently attach methyl groups to nucleophilic sites on DNA bases. This action primarily results in the formation of adducts such as 7-methylguanine and 3-methyladenine.[1] The presence of these altered bases disrupts the normal processes of DNA replication and transcription, triggering a complex cellular response.[2]

The cellular response to MES-induced DNA damage is a multi-faceted process that involves cell cycle arrest, activation of DNA repair mechanisms, and, in cases of extensive damage, the initiation of apoptosis.[3] The induction of apoptosis is a critical mechanism for eliminating cells with irreparable genomic damage, thereby preventing the propagation of mutations.[4]

Signaling Pathways in Methanesulfonate-Induced Cytotoxicity

The cytotoxic effects of methanesulfonates are orchestrated by a complex network of signaling pathways. The following sections describe the key pathways anticipated to be involved in MES-induced cell death, based on extensive research on its close analog, MMS.

p53-Dependent Apoptotic Pathway

The tumor suppressor protein p53 plays a central role in the response to DNA damage.[3] Upon sensing DNA lesions, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated. These kinases then phosphorylate and activate downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and stabilize p53.[5] Activated p53 translocates to the nucleus where it functions as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.[3] These proteins then trigger the mitochondrial pathway of apoptosis.

Figure 1: p53-Dependent Apoptotic Pathway.

p53-Independent Apoptotic Pathway

In cancer cells where p53 is mutated or absent, methanesulfonates can still induce apoptosis through p53-independent mechanisms.[6][7] One such pathway involves the activation of caspase-2, which can act as an initiator caspase in response to DNA damage.[6] Activated caspase-2 can then directly or indirectly lead to the activation of the mitochondrial pathway, culminating in the activation of executioner caspases.

Figure 2: p53-Independent Apoptotic Pathway.

Mitochondrial (Intrinsic) Pathway of Apoptosis

The mitochondrial pathway is a central convergence point for many apoptotic signals, including those initiated by methanesulfonates. Pro-apoptotic proteins like Bax, which are upregulated by p53, translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Figure 3: Mitochondrial Apoptosis Pathway.

Quantitative Data Presentation

The cytotoxic effects of this compound can be quantified using various in vitro assays. The following tables provide a template for presenting such data, with illustrative examples derived from studies on methyl methanesulfonate (MMS).

Table 1: IC50 Values of Methyl Methanesulfonate (MMS) in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (mM) | Reference |

| H1299 | Lung Carcinoma (p53-null) | Apoptosis Assay | 12 | 0.4 - 0.8 | [7] |

| Hep3B | Hepatocellular Carcinoma (p53-null) | Apoptosis Assay | 12 | 0.4 - 0.8 | [7] |

| AGS | Gastric Carcinoma | MTT Assay | 72 | 28.04 (as mg/ml for MSM) | [8] |

| HepG2 | Hepatocellular Carcinoma | MTT Assay | 72 | 21.87 (as mg/ml for MSM) | [8] |

| KYSE-30 | Esophageal Squamous Cell Carcinoma | MTT Assay | 72 | 27.98 (as mg/ml for MSM) | [8] |

Note: Data for AGS, HepG2, and KYSE-30 are for Methylsulfonylmethane (MSM), a related but distinct compound.

Table 2: Apoptosis Induction by Methyl Methanesulfonate (MMS)

| Cell Line | MMS Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay | Reference |

| HCT-116 (p53 +/+) | 400 | 24 | ~25% | Annexin V/PI | [9] |

| HCT-116 (p53 -/-) | 400 | 24 | ~20% | Annexin V/PI | [9] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible results in cytotoxicity studies. The following sections provide methodologies for key experiments.

General Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a compound like this compound involves several key stages, from initial cell culture to final data analysis.

Figure 4: General Experimental Workflow for Cytotoxicity Testing.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

-

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (MES)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of MES in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the MES dilutions to the respective wells. Include vehicle-treated and untreated controls.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Materials:

-

Treated cells in a 96-well plate

-

LDH cytotoxicity assay kit

-

-

Protocol:

-

Following treatment with MES, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Harvest cells after treatment with MES, including both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Conclusion

The in vitro evaluation of this compound cytotoxicity is essential for understanding its potential biological effects. While direct experimental data for MES is limited, the extensive knowledge of its close analog, methyl methanesulfonate, provides a robust framework for designing and interpreting cytotoxicity studies. By employing a combination of cell viability and apoptosis assays, and by understanding the underlying signaling pathways, researchers can build a comprehensive profile of MES's cytotoxic activity. The protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating and conducting rigorous in vitro investigations into the cytotoxic properties of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Toxic effects of methyl methanesulfonate (MMS) on activated macrophages from chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of methylsulfonylmethane on gastrointestinal (AGS, HepG2, and KEYSE-30) cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

- 10. creative-diagnostics.com [creative-diagnostics.com]

Carcinogenic Potential of Methyl Ethanesulfonate: An In-depth Technical Guide

An Important Note on Data Availability

Executive Summary

Methyl ethanesulfonate (MES) is a sulfonic acid ester.[1] While it is recognized as a potential alkylating agent, which suggests a theoretical risk of genotoxicity, there is a notable absence of comprehensive studies to define its carcinogenic potential.[2] Material Safety Data Sheets (MSDS) for MES often state that no data is available for carcinogenicity, germ cell mutagenicity, or reproductive toxicity. One source alludes to "Mutation data reported" and "Experimental reproductive effects," but specific studies or quantitative data are not provided.[3] Consequently, a definitive assessment of its carcinogenicity cannot be made at this time. This document outlines the available chemical information for MES and draws parallels with related, well-characterized compounds to infer potential hazards, while clearly indicating the absence of direct experimental evidence.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is provided in Table 1. This information is useful for handling and for theoretical modeling of its reactivity and potential biological interactions.

| Property | Value | Reference |

| CAS Number | 1912-28-3 | [2] |

| Molecular Formula | C3H8O3S | [2] |

| Molecular Weight | 124.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 214 °C | [3] |

| Flash Point | 84 °C | [3] |

| Solubility | Soluble in water and organic solvents | [2] |

| Synonyms | Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate | [2] |

Toxicological Data: A Comparative Analysis with Related Compounds